molecular formula C10H14ClNO2 B1412791 [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol CAS No. 2169428-72-0

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Cat. No.: B1412791
CAS No.: 2169428-72-0
M. Wt: 215.67 g/mol
InChI Key: UYDFCIVIXHQIJG-UHFFFAOYSA-N
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Description

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by (Percino et al., 2005) reported the synthesis and characterization of compounds related to (6-Chloro-5-isobutoxypyridin-2-yl)-methanol, showing their potential in fine chemical synthesis.
  • (Percino et al., 2007) focused on the synthesis and crystal structure of co-crystals related to this compound, highlighting their application in materials science.

Catalysis and Reaction Mechanisms

  • Research by (Kluson et al., 2019) involved using related compounds in microfluidic chip reactors, demonstrating the potential in catalysis and reaction engineering.
  • (Sun et al., 2014) explored the use of related compounds in palladium-catalyzed C-H halogenation, showcasing advancements in organic synthesis.

Methanol Interactions and Transformations

  • The work by (Wu et al., 2012) examined methanol interactions with metal oxides, relevant to studies involving (6-Chloro-5-isobutoxypyridin-2-yl)-methanol.
  • (Moran et al., 2011) conducted research on methanol's direct C–C coupling, potentially applicable to transformations involving (6-Chloro-5-isobutoxypyridin-2-yl)-methanol.

Applications in Pharmacology and Biochemistry

  • Studies like those by (Gilchrist et al., 1985) on rearrangements of related compounds are significant in pharmacological synthesis.
  • (Striela et al., 2016) focused on the total synthesis of 5-hydroxyomeprazole, indicating the relevance in medicinal chemistry.

Properties

IUPAC Name

[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDFCIVIXHQIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.